1,3-Diphosphinane
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Overview
Description
1,3-Diphosphinane is a phosphorus-containing heterocyclic compound with a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphosphinane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield this compound derivatives . Another method involves the catalytic hydrophosphination of terminal alkynes using phosphines and a base catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphosphinane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphorus atoms, which can act as nucleophilic centers .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of phosphine oxides.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding phosphine derivatives.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the this compound ring.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and halogenated diphosphinanes. These products have diverse applications in organic synthesis and catalysis.
Scientific Research Applications
Medicine: The unique chemical properties of this compound derivatives are being explored for their potential use in medicinal chemistry, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,3-diphosphinane involves its ability to coordinate with metal centers, forming stable complexes. The phosphorus atoms in the ring can donate electron density to the metal, stabilizing the complex and facilitating catalytic reactions. This coordination ability is attributed to the polarizability and nucleophilicity of the phosphorus atoms .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihalo-1,4-diphosphinane-1,4-diium: These compounds contain halogen atoms and exhibit similar conformational properties due to the presence of phosphorus atoms.
1,3-Dimethyl-1,3-diphosphinane: This derivative has methyl groups attached to the phosphorus atoms, influencing its chemical reactivity and stability.
Uniqueness
1,3-Diphosphinane is unique due to its six-membered ring structure and the presence of two phosphorus atoms, which confer distinct chemical properties.
Properties
CAS No. |
334-03-2 |
---|---|
Molecular Formula |
C4H10P2 |
Molecular Weight |
120.07 g/mol |
IUPAC Name |
1,3-diphosphinane |
InChI |
InChI=1S/C4H10P2/c1-2-5-4-6-3-1/h5-6H,1-4H2 |
InChI Key |
LOAHNZRAICMSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CPCPC1 |
Origin of Product |
United States |
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